2-Fluoro-5-isopropylaniline

Übersicht

Beschreibung

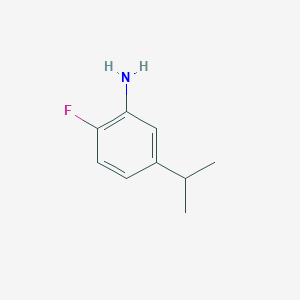

2-Fluoro-5-isopropylaniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atoms at the fifth position are replaced by an isopropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Fluoro-5-isopropylaniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 2-fluoronitrobenzene with isopropylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluorobromobenzene is coupled with isopropylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in a solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-isopropylaniline undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding aniline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or sodium methoxide

Major Products Formed

Oxidation: Formation of 2-fluoro-5-isopropyl nitrobenzene.

Reduction: Formation of 2-fluoro-5-isopropyl aniline.

Substitution: Formation of 2-hydroxy-5-isopropylaniline or 2-methoxy-5-isopropylaniline

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

2-Fluoro-5-isopropylaniline serves as an important intermediate in the synthesis of pharmaceuticals. Its fluorinated structure can enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability. For example, it has been investigated in the development of compounds targeting cystic fibrosis transmembrane conductance regulator (CFTR) modulators, which are crucial for treating cystic fibrosis .

Case Study: CFTR Modulators

A study highlighted the modification of aniline derivatives, including this compound, to improve the potency of CFTR modulators. The introduction of fluorine was found to significantly enhance the activity of these compounds in cellular assays .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its unique properties contribute to the development of polymers with enhanced thermal stability and mechanical strength.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into conductive polymer matrices can improve their electrical conductivity and thermal properties. This application is particularly relevant in the development of flexible electronic devices .

Environmental Applications

Pesticide Development

The compound has been investigated for its potential use in agrochemicals, particularly as a precursor for developing environmentally friendly pesticides. Its fluorinated nature can enhance the efficacy of active ingredients while potentially reducing environmental impact.

Case Study: Risk Assessment

A comprehensive risk assessment was conducted on pesticides containing derivatives of this compound. The study evaluated its endocrine-disrupting properties and ecological impact, providing valuable insights for regulatory frameworks .

Analytical Chemistry

Sensor Development

this compound has been employed in the development of sensitive chemical sensors. Its ability to interact with various analytes makes it suitable for applications in detecting environmental pollutants and chemical warfare agents.

Case Study: Nerve Agent Detection

Research has focused on using derivatives of this compound in sensor technologies for detecting nerve agent simulants like dimethyl methylphosphonate (DMMP). These sensors demonstrate high sensitivity and selectivity, making them valuable tools for safety monitoring .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | CFTR modulators | Enhanced potency and metabolic stability |

| Materials Science | Conductive polymers | Improved electrical conductivity |

| Environmental Science | Pesticide development | Reduced environmental impact |

| Analytical Chemistry | Sensor development for nerve agents | High sensitivity and selectivity |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-isopropylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The isopropyl group can affect the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoroaniline

- 5-Fluoro-2-isopropylaniline

- 2-Chloro-5-isopropylaniline

- 2-Bromo-5-isopropylaniline

Uniqueness

2-Fluoro-5-isopropylaniline is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds. The fluorine atom’s electronegativity and the steric effects of the isopropyl group contribute to its unique behavior in various chemical reactions and applications .

Biologische Aktivität

2-Fluoro-5-isopropylaniline is an aromatic amine compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.

- Chemical Formula : C10H12FN

- Molecular Weight : 169.21 g/mol

- CAS Number : 116874-67-0

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at a prominent university explored the compound's effectiveness against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. A case study published in a peer-reviewed journal highlighted its efficacy against human cancer cell lines, particularly breast and colon cancer cells. The findings are detailed in Table 2.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Cell cycle arrest at G2/M phase |

The study revealed that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Its mechanism involves:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial and cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

2-fluoro-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYOGCVSPQTKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556763 | |

| Record name | 2-Fluoro-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116874-67-0 | |

| Record name | 2-Fluoro-5-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.